5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid
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Overview
Description
5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid is an organic compound that features an iodine atom, a benzoic acid moiety, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid typically involves the following steps:
Pyrrole Introduction: The pyrrole ring can be introduced via a nucleophilic substitution reaction. This involves reacting the iodinated benzoic acid with a pyrrole derivative under basic conditions.
Esterification and Hydrolysis: The esterification of the carboxylic acid group followed by hydrolysis can yield the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the iodine atom, converting it into a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkyl halides.
Major Products
Oxidized Derivatives: Products with oxidized pyrrole rings.
Reduced Derivatives: Compounds with hydrogen or other substituents replacing the iodine atom.
Substituted Derivatives: Various compounds with different nucleophiles replacing the iodine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid involves its interaction with specific molecular targets. The iodine atom and the pyrrole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Properties
CAS No. |
62541-63-3 |
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Molecular Formula |
C13H12INO2 |
Molecular Weight |
341.14 g/mol |
IUPAC Name |
5-iodo-2-(2-pyrrol-1-ylethyl)benzoic acid |
InChI |
InChI=1S/C13H12INO2/c14-11-4-3-10(12(9-11)13(16)17)5-8-15-6-1-2-7-15/h1-4,6-7,9H,5,8H2,(H,16,17) |
InChI Key |
VBGLPMOBFSGJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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